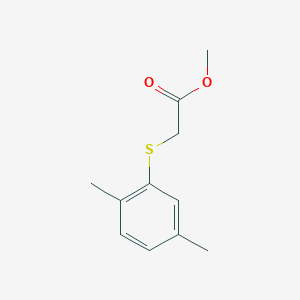

Methyl 2-((2,5-dimethylphenyl)thio)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

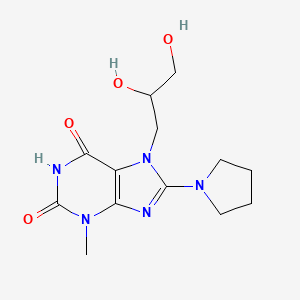

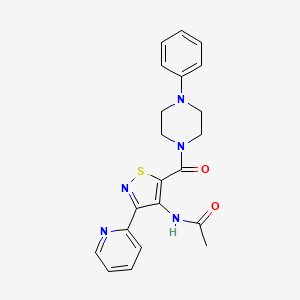

“Methyl 2-((2,5-dimethylphenyl)thio)acetate” is a chemical compound with the molecular formula C11H14O2S . It has a molar mass of 210.29 .

Molecular Structure Analysis

The molecular structure of “Methyl 2-((2,5-dimethylphenyl)thio)acetate” consists of a methyl ester group attached to a thioacetate group, which is further connected to a 2,5-dimethylphenyl group .Physical And Chemical Properties Analysis

“Methyl 2-((2,5-dimethylphenyl)thio)acetate” has a predicted density of 1.11±0.1 g/cm3 and a predicted boiling point of 279.6±35.0 °C .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Methyl 2-((2,5-dimethylphenyl)thio)acetate and related compounds have been explored in the synthesis of diverse chemical structures. For instance, the preparation of Methyl 2-hydroxy-2,2-(2-thiophen-2-yl)-acetate from 2-bromothiophene using Grignard reagent is an example of its utilization in organic synthesis, showcasing its relevance in educational contexts like undergraduate courses for enhancing experimental skills in scientific research (W. Min, 2015).

Studies involving reactions and cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines have provided insights into the structural properties and potential applications of these compounds. This includes the synthesis of 1-aryl substituted dihydro-, 5-methyldihydro- and 6-methyl-dihydro-2,4(1H,3H)pyrimidinediones and their 2-thio analogues, demonstrating the diverse chemical reactions that methyl 2-((2,5-dimethylphenyl)thio)acetate can undergo (R. Vaickelionienė et al., 2005).

Catalytic Applications and Organic Transformations

Research involving the nitration of 2,5-dimethylthiophene and its derivatives has shed light on the behavior of these compounds under various chemical conditions. The study of their reaction with copper(II) nitrate, for example, highlights the potential for forming novel compounds through specific chemical processes, which can be of interest in various catalytic and synthetic applications (Hitomi Suzuki et al., 1981).

Another aspect of research focuses on the anodic methoxylation of thiophenes, including 2,5-dimethylthiophene, where electrooxidation processes are used to produce various chemical products. This demonstrates the compound's utility in electrochemical applications and its potential role in the synthesis of complex organic molecules (Kunihisa Yoshida et al., 1991).

Novel Ligand and Complex Formation

- The preparation of ferrocene-containing phosphinamine ligands that include central and planar chirality, where derivatives of 2,5-dimethylpyrrolidinyl are used, exemplifies the compound's role in the formation of complex ligands. These ligands have applications in catalysis, particularly in palladium-catalyzed asymmetric allylic alkylation, highlighting the compound's importance in the development of new catalytic systems (Annette Farrell et al., 2002).

Propriétés

IUPAC Name |

methyl 2-(2,5-dimethylphenyl)sulfanylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2S/c1-8-4-5-9(2)10(6-8)14-7-11(12)13-3/h4-6H,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBAOXXZTTODBBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)SCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-((2,5-dimethylphenyl)thio)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethylphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2379252.png)

![2-{[(4-Bromophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2379254.png)

![N,N-dimethyl-6-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}pyridazin-3-amine](/img/structure/B2379255.png)

![1-[(4-Fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one](/img/structure/B2379259.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2379265.png)